molecular formula C7H11N5O2 B13199841 6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Cat. No.: B13199841
M. Wt: 197.19 g/mol
InChI Key: PQEOYPAKMKMPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound that features both a pyrrolidine ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a triazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including neuroprotection and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to its combination of pyrrolidine and triazine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H11N5O2

Molecular Weight

197.19 g/mol

IUPAC Name

6-(3-aminopyrrolidin-1-yl)-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C7H11N5O2/c8-4-1-2-12(3-4)5-6(13)9-7(14)11-10-5/h4H,1-3,8H2,(H2,9,11,13,14)

InChI Key

PQEOYPAKMKMPOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=NNC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.